

# Unveiling the Toxicological Profile of delta-Damascone: A Comparative Cross-Reactivity Assessment

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## Compound of Interest

Compound Name: *delta-Damascone*

Cat. No.: *B1588474*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive toxicological comparison of **delta-Damascone** and its structurally related analogs. By presenting key experimental data and detailed methodologies, this document aims to facilitate a thorough cross-reactivity assessment and inform safety evaluations.

**Delta-Damascone**, a ketone fragrance ingredient, is part of the broader "rose ketone" group, which includes other damascones (alpha, beta, and gamma) and the structurally similar ionones.<sup>[1]</sup> Due to their structural similarities, a cross-reactivity assessment is crucial for a complete understanding of their toxicological profiles. This guide synthesizes available data on key toxicological endpoints, including acute toxicity, skin sensitization, repeated dose toxicity, and genotoxicity.

## Comparative Toxicological Data

The following tables summarize the quantitative toxicological data for **delta-Damascone** and its selected structural analogs.

### Table 1: Acute Oral Toxicity

Substance	CAS Number	Test Species	LD50 (mg/kg bw)	Reference
delta-Damascone	57378-68-4	Mouse	1821	<a href="#">[1]</a>
alpha-Damascone	24720-09-0	Rat	1670	<a href="#">[1]</a>
trans-beta-Damascone	23726-91-2	Rat	>2000	<a href="#">[1]</a>
gamma-Damascone	35087-49-1	Rat	>2000	<a href="#">[1]</a>
alpha-Ionone	127-41-3	Rat	4590 (in a 60/40 mixture with beta-ionone)	<a href="#">[2]</a>
beta-Ionone	14901-07-6	Rat	4590 (in a 60/40 mixture with alpha-ionone)	<a href="#">[2]</a>

**Table 2: Skin Sensitization Potential (Local Lymph Node Assay - LLNA)**

Substance	CAS Number	Vehicle	EC3 Value (%)	Potency	Reference
delta-Damascone	57378-68-4	Acetone/Olive Oil (4:1)	0.9 - 5.19	Moderate to Strong	<a href="#">[1]</a>
delta-Damascone	57378-68-4	Ethanol/Diethyl Phthalate (3:1)	9.6	Weak to Moderate	<a href="#">[1]</a>
alpha-Damascone	24720-09-0	Acetone/Olive Oil (4:1)	3.3	Moderate	<a href="#">[1]</a>
trans-beta-Damascone	23726-91-2	Acetone/Olive Oil (4:1)	2.4	Moderate	<a href="#">[1]</a>
gamma-Damascone	35087-49-1	Acetone/Olive Oil (4:1)	4.6	Moderate	<a href="#">[1]</a>

\*EC3 (Effective Concentration 3) is the concentration of a substance required to produce a threefold increase in lymphocyte proliferation compared to controls.

### Table 3: Repeated Dose Oral Toxicity (90-Day Studies)

Substance	CAS Number	Test Species	NOAEL (mg/kg bw/day)	Key Effects Observed at Higher Doses	Reference
trans-beta-Damascone	23726-91-2	Rat	Not explicitly defined, low order of toxicity observed	Non-specific inflammatory changes in liver and kidneys (not considered treatment-related)	<a href="#">[1]</a>
alpha-Ionone	127-41-3	Rat	10	Reduced weight gain, food consumption, and serum glucose; increased water intake; mild renal changes	<a href="#">[3]</a> <a href="#">[4]</a>
beta-Ionone	14901-07-6	Rat	30 (male), 500 (female)	Histopathological effects in the kidneys (males)	<a href="#">[5]</a>

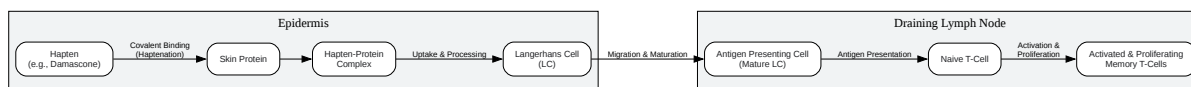
\*NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

## Table 4: Genotoxicity (Bacterial Reverse Mutation Assay - Ames Test)

Substance	CAS Number	Metabolic Activation	Result	Reference
delta-Damascone	57378-68-4	With and without	Negative	[6]
cis-beta-Damascone	23726-92-3	With and without	Negative	[7]
trans-beta-Damascone	23726-91-2	With and without	Negative	[7]
alpha-Ionone	127-41-3	With and without	Not mutagenic (tested at low doses with limited strains)	[3]
beta-Ionone	14901-07-6	With and without	Not mutagenic	[8]

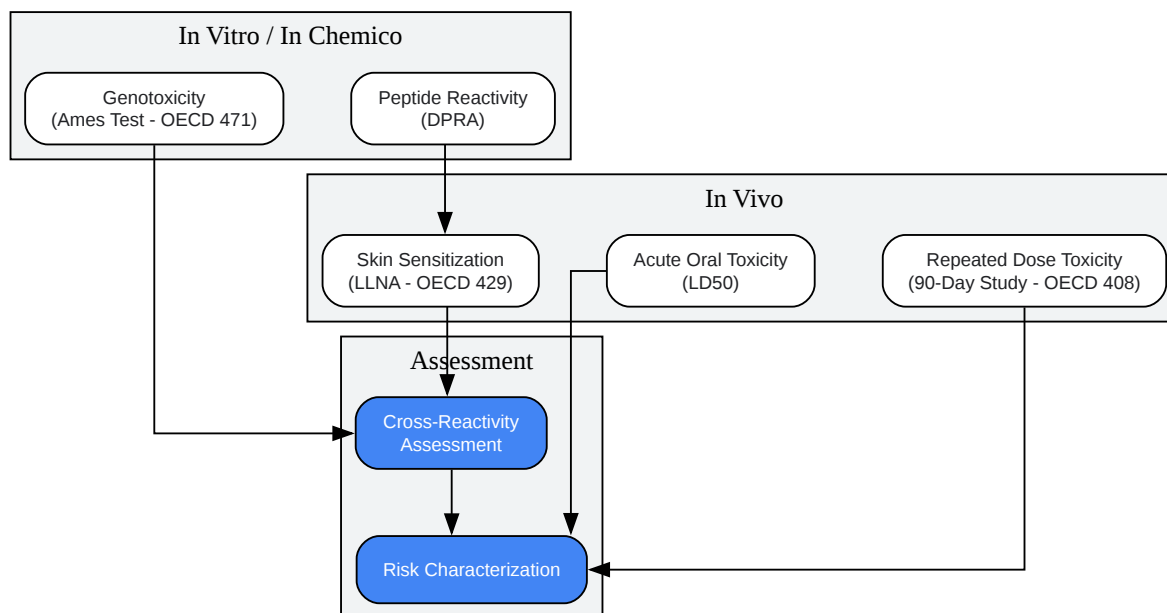
## Signaling Pathways and Experimental Workflows

To visually represent the biological mechanisms and experimental processes involved in toxicological assessment, the following diagrams are provided.



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A simplified diagram of the skin sensitization adverse outcome pathway.



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A generalized workflow for toxicological assessment and cross-reactivity.

## Detailed Experimental Protocols

A summary of the methodologies for the key toxicological experiments cited in this guide is provided below. These protocols are based on internationally recognized OECD guidelines.

### OECD 406: Skin Sensitization (Guinea Pig Maximization Test - GPMT & Buehler Test)

The Guinea Pig Maximization Test (GPMT) and the Buehler Test are two common methods for assessing the skin sensitization potential of a substance.<sup>[9][10][11][12][13]</sup>

- Principle: The test aims to determine if a substance can induce an allergic contact dermatitis response. It involves an initial induction phase to sensitize the animals, followed by a

challenge phase to elicit a potential allergic reaction.[13]

- Test System: Young adult guinea pigs are typically used.[9]
- Induction Phase:
  - GPMT: Involves both intradermal injections of the test substance (with and without Freund's Complete Adjuvant to enhance the immune response) and a subsequent topical application.[9][10]
  - Buehler Test: Involves repeated topical applications of the test substance to the skin under an occlusive patch.[9][12]
- Challenge Phase: After a rest period of 10-14 days, a non-irritating concentration of the test substance is applied topically to a naive site on all animals (both test and control groups).[13]
- Endpoint: The skin reactions at the challenge site are observed and scored for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to the control group.[9]

## OECD 471: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance. [14][15][16][17]

- Principle: The assay utilizes several strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test evaluates the ability of a substance to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.[14][15]
- Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect substances that become mutagenic after biotransformation.[18]
- Procedure: The bacterial strains are exposed to various concentrations of the test substance, both with and without the S9 mix. The mixture is then plated on a minimal agar medium.[15]

- Endpoint: After incubation, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the solvent control.[15]

## OECD 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[19][20][21][22][23]

- Principle: The test substance is administered orally to several groups of rodents at different dose levels daily for 90 days.[21][23]
- Test System: Rats are the preferred species. At least three dose levels and a control group are used, with a sufficient number of animals of each sex per group.[20][21]
- Administration: The substance is typically administered by gavage, in the diet, or in the drinking water.[19][21]
- Observations: Animals are observed daily for signs of toxicity. Detailed clinical examinations, body weight, and food/water consumption are monitored regularly. At the end of the study, blood and urine samples are collected for hematology and clinical biochemistry analysis.[20][21]
- Endpoint: The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL). This is based on a comprehensive evaluation of all clinical and pathological findings, including gross necropsy and histopathology of major organs and tissues.[19][20]

This comparative guide provides a foundational understanding of the toxicological profile of **delta-Damascone** in the context of its structural analogs. The presented data and methodologies can aid researchers in making informed decisions regarding the safety and potential cross-reactivity of this and related fragrance materials.

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